molecular formula C10H16ClNO3 B6748326 Tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate

Tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate

Cat. No.: B6748326
M. Wt: 233.69 g/mol
InChI Key: RIHBAFYOPAVGKE-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate: is a chemical compound with the molecular formula C10H16ClNO3 and a molecular weight of 233.69 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional steps for purification and quality control to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative .

Scientific Research Applications

Chemistry: Tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and spirocycles .

Biology and Medicine: In biological and medicinal research, this compound is explored for its potential as a pharmacophore in drug design. It is investigated for its ability to interact with biological targets and its potential therapeutic applications .

Industry: In the industrial sector, this compound is used in the development of new materials and chemical intermediates. Its unique structure makes it valuable for creating specialized polymers and other advanced materials .

Mechanism of Action

The mechanism of action of Tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate is unique due to its chloroacetyl group, which provides distinct reactivity and potential for forming covalent bonds with nucleophiles. This makes it particularly valuable in synthetic chemistry and drug design .

Properties

IUPAC Name

tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClNO3/c1-10(2,3)15-9(14)12-5-7(6-12)8(13)4-11/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIHBAFYOPAVGKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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